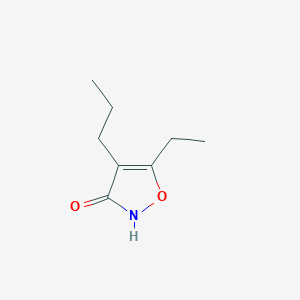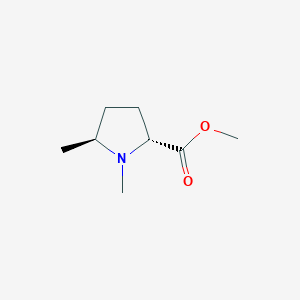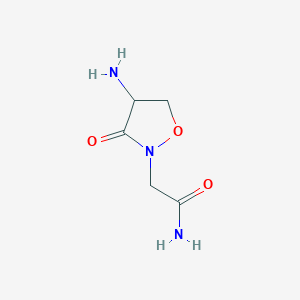![molecular formula C12H9NS B12868521 [4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
[4-(2-Thienyl)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Thienyl)phenyl]acetonitrile: is an organic compound with the molecular formula C12H9NS It consists of a phenyl ring substituted with a thienyl group at the 4-position and an acetonitrile group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Thienyl)phenyl]acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with 2-thiophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(2-Thienyl)phenyl]acetonitrile can undergo oxidation reactions, particularly at the thienyl ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
Chemistry: [4-(2-Thienyl)phenyl]acetonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of [4-(2-Thienyl)phenyl]acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Thiophene: A five-membered heterocyclic compound containing sulfur.
Benzonitrile: A simple aromatic nitrile with a phenyl ring.
Phenylacetonitrile: A phenyl ring substituted with an acetonitrile group.
Comparison: [4-(2-Thienyl)phenyl]acetonitrile is unique due to the presence of both a thienyl and a phenyl ring, which imparts distinct electronic and steric properties. Compared to thiophene, it has an additional aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to benzonitrile and phenylacetonitrile, the thienyl group introduces sulfur, which can participate in unique chemical reactions and interactions.
Propriétés
Formule moléculaire |
C12H9NS |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
2-(4-thiophen-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7H2 |
Clé InChI |
PDXABPWXCLRAJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


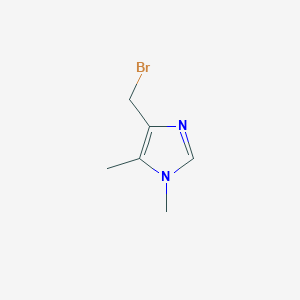


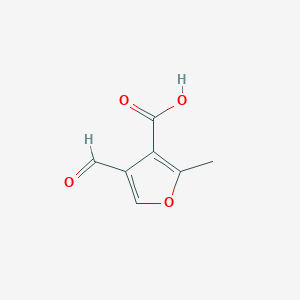



![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
